Methoxyphenylalanine

Description

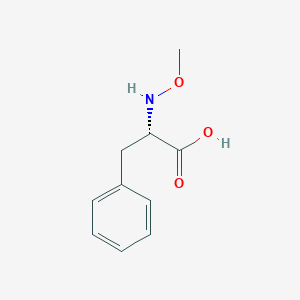

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methoxyamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDODTYCIJQSFMA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the specificity and efficiency of enzymes with the versatility of chemical reactions. This approach is particularly valuable for the stereoselective synthesis of amino acid derivatives like methoxyphenylalanine.

Phenylalanine Ammonia (B1221849) Lyase (PAL) Mediated Biocatalysis

Phenylalanine ammonia lyases (PALs) are enzymes that naturally catalyze the deamination of L-phenylalanine to trans-cinnamic acid and ammonia. Crucially, PALs can also catalyze the reverse reaction, the stereoselective addition of ammonia to trans-arylacrylates, to produce L-α-amino acids with high enantiomeric purity. nih.govturner-biocatalysis.comubbcluj.ro This reversible activity makes PALs attractive biocatalysts for the synthesis of non-natural phenylalanines, including methoxyphenylalanine derivatives. nih.govturner-biocatalysis.comnih.govfrontiersin.org

Substrate Scope Expansion and Enzyme Engineering for Methoxyphenylalanine Derivatives

While wild-type PALs exhibit activity towards a range of substrates, their scope is often limited, particularly for aromatic substrates with electron-donating substituents like methoxy (B1213986) groups. frontiersin.orgresearchgate.net To overcome this limitation and enhance the synthesis of methoxyphenylalanine derivatives, significant efforts have been directed towards enzyme engineering. Rational design and saturation mutagenesis have been employed to create PAL variants with improved activity and expanded substrate specificity. nih.govnih.govresearchgate.netresearchgate.net

Studies on Petroselinum crispum PAL (PcPAL) have identified key residues influencing substrate specificity, such as I460 and F137. nih.govnih.govresearchgate.net Saturation mutagenesis at residue I460 in PcPAL has led to the identification of variants with enhanced catalytic efficiency towards para-methoxyphenylalanine (p-MeO-phenylalanine). nih.gov Specifically, variants I460T and I460S demonstrated superior catalytic efficiency compared to the I460V variant in the reaction involving p-MeO-phenylalanine. nih.gov Molecular docking studies supported these findings, indicating favorable substrate orientation of p-methoxy-trans-cinnamic acid within the active site of the I460T variant. nih.gov

Combined mutations involving residues like I460 and F137 have resulted in PcPAL mutants active in the ammonia addition reaction onto bulky substrates, significantly extending the substrate scope of PcPAL to include valuable phenylalanine analogues such as (4-methoxyphenyl)alanine. nih.gov

Furthermore, studies have investigated PALs from other sources, including Anabaena variabilis (AvPAL) and Planctomyces brasiliensis (PbPAL), for the amination of substituted cinnamic acids. frontiersin.org While these enzymes often favor substrates with electron-withdrawing groups, engineering of the active site architecture has been necessary to achieve reasonable activity against methoxy-substituted versions. frontiersin.org Immobilized PAL enzymes have also been successfully used in continuous flow systems for the synthesis of 3-methoxy-phenylalanine, achieving high conversions and excellent stability over extended periods. frontiersin.orgfrontiersin.org

Research findings highlight the importance of specific amino acid residues in the active site for modulating substrate binding and catalytic efficiency. For example, residue L205 in PbPAL has been identified as pivotal for enhancing the enantioselectivity of hydroamination reactions involving electron-deficient substrates. researchgate.net Directed evolution procedures, coupling optimized saturation mutagenesis with high-throughput activity screens, have been instrumental in identifying PAL variants active towards p-methoxyphenylalanine, a substrate poorly converted by wild-type PALs. researchgate.net

Data on the conversion of methoxy-substituted cinnamic acids by different PAL variants illustrate the impact of enzyme engineering.

| Substrate | Enzyme/Variant | Conversion (%) | Notes | Source |

| m-methoxycinnamic acid | PcPAL mutant | 40 | Preparative scale, ee > 99% | scispace.com |

| o-OCH3-cinnamic acid | Engineered PAL | Comparable/Surpasses wild-type PcPAL/AvPAL | Optimized biotransformation conditions | scispace.com |

| m-OCH3-cinnamic acid | Engineered PAL | Improved | Compared to wild-type PcPAL/AvPAL | scispace.com |

| 3-methoxy-phenyl alanine | Immobilized AvPAL and PbPAL | 88 ± 4 and 89 ± 5 | Continuous flow, 20 min contact time | frontiersin.orgfrontiersin.org |

These findings demonstrate the progress in tailoring PAL enzymes for the efficient and selective synthesis of methoxyphenylalanine derivatives through targeted mutagenesis and process optimization.

Enantioselective Biosynthesis Strategies for Methoxyphenylalanine Analogues

Enantioselective biosynthesis is a key advantage of using enzymes like PALs for the production of chiral amino acids. PALs typically exhibit excellent enantioselectivity in the ammonia addition reaction, yielding L-α-amino acids with high enantiomeric excess (ee). nih.govturner-biocatalysis.comubbcluj.ro

Engineered variants of PcPAL have been specifically tailored for the biocatalytic synthesis of both L- and D-phenylalanine analogues, including mono-substituted phenylalanines. scispace.com Optimized reaction conditions, considering factors such as substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time, have led to efficient preparative scale procedures for valuable phenylalanines. scispace.com For instance, the synthesis of (S)-m-methoxyphenylalanine has been achieved with a yield of 40% and an enantiomeric excess greater than 99% using engineered PcPAL variants. scispace.com

The high enantiomeric purity achieved with PAL-mediated synthesis is a significant advantage for the production of pharmaceutical building blocks, where the stereochemistry of the molecule is often critical for its biological activity. scispace.com

Aminomutase Catalysis in Methoxyphenylalanine Derivative Production

Aminomutases are another class of MIO-dependent enzymes that catalyze the interconversion of α-amino acids to β-amino acids through a 2,3-shift of the amino group. researchgate.net Phenylalanine aminomutase (PAM) catalyzes the isomerization between L-α-phenylalanine and β-phenylalanine. researchgate.net While primarily involved in α to β shifts, aminomutases share homology with ammonia lyases and contain the same MIO active site cofactor. frontiersin.orgresearchgate.net

Although the primary focus of aminomutases is on the α-β isomerization, their mechanistic relationship with ammonia lyases suggests potential, albeit perhaps indirect, roles or applications in the synthesis of phenylalanine derivatives. Some reviews discuss the possibility of using both ammonia lyases and aminomutases to prepare a wide range of enantiomerically pure α- and β-amino acids. researchgate.net However, direct applications of aminomutase catalysis specifically for the synthesis of methoxyphenylalanine derivatives are less extensively documented compared to PAL-mediated approaches in the provided search results. Research in this area may focus on engineering aminomutases to accept substituted phenylalanine substrates or exploring cascade reactions involving both enzyme classes.

Organic Synthesis Strategies for Methoxyphenylalanine and Derivatives

In addition to biocatalytic methods, traditional organic synthesis approaches are also employed for the preparation of methoxyphenylalanine and its derivatives. These methods offer flexibility in terms of structural modifications and can be particularly useful for synthesizing a wide variety of substituted analogues.

Regioselective Functionalization Techniques

Regioselective functionalization is crucial in organic synthesis to ensure that chemical transformations occur at desired positions on a molecule, especially on substituted aromatic rings like that in methoxyphenylalanine. Achieving regioselectivity can be challenging, particularly when multiple reactive sites are present.

One example of regioselective functionalization relevant to substituted phenylalanines involves the modification of tyrosine residues in peptides. A metal-free strategy has been developed for the controlled oxidative dearomatization of tyrosine residues, leading to their conversion to 4-amino phenylalanine or 4-amino-3-methoxy phenylalanine within short peptides. rsc.org This transformation proceeds with excellent regioselectivity. rsc.org While this specific example focuses on the modification of a tyrosine residue already incorporated in a peptide, the underlying principles of achieving regioselectivity on a substituted aromatic ring are relevant to the synthesis of methoxyphenylalanine derivatives.

Another synthetic protocol for accessing substituted phenylalanine derivatives involves starting from precursors like chloramphenicol (B1208) base. mdpi.com This approach allows for structural variations via diazonium chemistry, which can be used to introduce different substituents onto the aromatic ring in a controlled manner. mdpi.com

Synthesis of β-methoxyphenylalanine derivatives has also been reported using alternative protocols, including those starting from commercially available materials and employing reactions like chelate enolate Claisen rearrangement for stereocontrol and regioselectivity. mdpi.comencyclopedia.pub For example, a stereoselective synthesis of (2S,3R)-β-methoxyphenylalanine, a component of cyclomarin A, has been achieved. upenn.edu

Regioselective reactions are essential for the precise installation of the methoxy group and other substituents onto the phenylalanine scaffold or for further modifications of existing methoxyphenylalanine structures. The choice of reagents, catalysts, and reaction conditions are critical for controlling the regiochemical outcome of these transformations.

Enantioselective Chemical Synthesis Methodologies

Enantioselective synthesis is crucial for obtaining pure stereoisomers of methoxyphenylalanine, as different enantiomers can exhibit vastly different biological activities. Several strategies have been developed for the asymmetric synthesis of phenylalanine derivatives, including those with methoxy substitutions.

Methods employed include asymmetric hydrogenation, asymmetric azidation utilizing chiral auxiliaries, and substrate-controlled methylation or hydrogenation. americanelements.com The Schöllkopf bis-lactim ether method is another established technique for the enantioselective synthesis of non-proteinogenic amino acids. americanelements.com Asymmetric O-methylhalohydrin reactions of chiral N-enoyl-2-oxazolidinones have been successfully applied to the synthesis of N-protected syn-β-methoxyphenylalanine, an unusual amino acid component found in cyclomarins. nih.govnih.govimperial.ac.uk

Another approach involves chelate-controlled aryl-metal addition to aldehydes derived from protected serine. This method has been used for the synthesis of β-methoxyphenylalanine derivatives, yielding the desired coupling product as a single diastereomer in enantiomerically pure form when titanium salts are present. nih.govchem960.com Enzymatic methods also play a role, such as the enantioselective hydrolysis of α-methyl-4-methoxyphenylalanine amide catalyzed by amidase. readthedocs.io

The enantiomeric purity of the synthesized compounds is typically confirmed using techniques like chiral HPLC, with reported enantiomeric excesses often exceeding 99%. nih.gov

Multi-step Reaction Sequences for Complex Methoxyphenylalanine Analogues

The synthesis of complex natural products and molecules containing methoxyphenylalanine subunits, such as the cyclomarins and ilamycins, necessitates elaborate multi-step reaction sequences. americanelements.comnih.govchem960.com

One synthetic route to β-methoxyphenylalanine derivatives involves starting from N-phthaloyl-protected phenylalanine, followed by conversion to the tert-butylamide, Wohl–Ziegler bromination to introduce functionality at the beta position, and subsequent treatment with silver nitrate (B79036) in aqueous acetone (B3395972) to yield the desired β-hydroxyphenylalanine derivative enantio- and diastereoselectively. chem960.com

An alternative strategy for preparing substituted β-methoxyphenylalanine derivatives begins with commercially available chloramphenicol base. This multi-step sequence involves stepwise conversion to protected derivatives, reduction of the nitro functionality to an aniline, and subsequent structural modifications utilizing diazonium chemistry. chem960.com

The synthesis of L-3,4,5-trioxygenated phenylalanine derivatives from L-tyrosine has also been reported as a multi-step process, highlighting the utility of tyrosine as a starting material for the synthesis of complex phenylalanine analogues. github.io

Palladium-Catalyzed Methoxylation Processes

Palladium catalysis is a powerful tool in organic synthesis, widely used for various transformations, including C-H activation, alkylation, and carbonylation, in the context of amino acids and related compounds. uni-freiburg.denih.govnih.govfishersci.co.uknih.gov While palladium-catalyzed methods are extensively applied in the synthesis of amino acid derivatives, specific examples detailing direct palladium-catalyzed methoxylation processes solely for introducing the methoxy group onto a phenylalanine scaffold to synthesize methoxyphenylalanine were not prominently featured in the surveyed literature snippets.

However, palladium catalysis has been employed in related transformations. For instance, palladium-catalyzed coupling reactions of amino acids with aryl bromides and chlorides have been reported. nih.gov Palladium-catalyzed C-H activation followed by C-O insertion of epoxides has been described for the synthesis of beta-hydroxy compounds from anilines. nih.gov Furthermore, palladium-catalyzed sp3 C-H activation has been utilized for the functionalization of amino acids. fishersci.co.uk Palladium-catalyzed methoxycarbonylation of styrenes is a known method for synthesizing 2-aryl propionic acids. nih.gov

While these examples demonstrate the versatility of palladium catalysis in amino acid chemistry and related areas, direct palladium-catalyzed methods specifically for the methoxylation of phenylalanine to yield methoxyphenylalanine require further detailed exploration within the literature.

Genetic Code Expansion for Site-Specific Protein Incorporation

Genetic code expansion (GCE) is a revolutionary technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs), including methoxyphenylalanine variants, into proteins within living cells. This expands the chemical diversity of proteins, allowing for the introduction of novel functionalities and facilitating detailed studies of protein structure and function. uni.lunih.govuni-freiburg.demitoproteome.orgebi.ac.uknih.govgoogle.comgoogleapis.comfishersci.befishersci.bewikipedia.orguni.lu

Engineering Aminoacyl-tRNA Synthetases for Methoxyphenylalanine Variants

The success of GCE heavily relies on the availability of engineered aaRSs that can efficiently and selectively aminoacylate the orthogonal tRNA with the desired ncAA, while minimizing misacylation with canonical amino acids. nih.govwikipedia.org

Directed evolution is a common strategy used to engineer aaRSs with altered substrate specificity. This process typically involves creating libraries of aaRS mutants and selecting for variants that can support protein synthesis with the target ncAA in response to a nonsense codon. uni-freiburg.denih.govwikipedia.orguni.lu

The tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii (MjTyrRS) is a widely used system that has been engineered to accommodate a variety of phenylalanine derivatives, including p-methoxyphenylalanine. wikipedia.org Engineering efforts often focus on modifying the amino acid binding pocket of the synthetase to enhance recognition of the ncAA substrate. High-throughput screening methods are employed to identify aaRS variants that exhibit the desired activity and specificity for methoxyphenylalanine variants over canonical amino acids.

Radiosynthesis and Isotopic Labeling Approaches

Isotopic labeling of methoxyphenylalanine and its derivatives is a valuable technique for various applications, including tracing metabolic pathways, quantitative analysis using mass spectrometry, and facilitating structural and dynamics studies of proteins by Nuclear Magnetic Resonance (NMR) spectroscopy. uni.lunih.govfishersci.beuni.lu

Stable isotopes like 13C and 15N are commonly incorporated into amino acids for use in NMR studies, particularly for simplifying complex spectra of proteins. uni.lunih.gov Site-specific incorporation of 13C-labeled p-methoxyphenylalanine into proteins has been demonstrated, allowing researchers to probe local protein dynamics and ligand interactions using 2D NMR spectroscopy. uni.lu

Deuterium (B1214612) labeling is another important isotopic labeling strategy. For example, 3-(Methoxy-d3)-tyrosine (4-hydroxy-3-methoxyphenylalanine-d3), a deuterium-labeled form of a methoxyphenylalanine derivative, is used as a stable isotope internal standard for the quantitative analysis of related metabolites, such as Levodopa metabolites, using mass spectrometry. The synthesis of deuterium-labeled 3-O-methyldopa has also been reported.

Integration of Isotopes for Research Probes

Isotopic labeling of amino acids, including Methoxyphenylalanine derivatives, is a powerful technique employed in various research fields, particularly in nuclear magnetic resonance (NMR) spectroscopy for studying the structure, dynamics, and interactions of proteins. The incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (²H) into specific positions within an amino acid residue simplifies complex NMR spectra and provides detailed information at the atomic level. isotope.comacs.orgisotope.comqueensu.caacs.orgnih.govacs.orgnih.gov

For proteins, uniform isotopic labeling involves growing organisms (like E. coli) on minimal media containing isotopically enriched precursors. whiterose.ac.uknih.gov However, for larger proteins, uniform labeling can still result in complex spectra. To overcome this, site-specific incorporation of isotopically labeled unnatural amino acids, such as p-methoxyphenylalanine (p-OMePhe), a derivative of Methoxyphenylalanine, has been developed. queensu.caacs.orgnih.govacs.orgnih.govnih.gov This technique utilizes engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs that allow the incorporation of the labeled unnatural amino acid at specific positions within a protein sequence in response to a nonsense codon (e.g., the amber stop codon TAG). acs.orgacs.orgnih.gov

Research has demonstrated the successful site-specific incorporation of ¹³C/¹⁵N-labeled p-methoxyphenylalanine into proteins, such as the thioesterase domain of human fatty acid synthase (FAS-TE), a 33 kDa protein. acs.orgnih.govnih.gov This approach significantly reduces spectral complexity in NMR studies, enabling detailed analysis of protein regions around the incorporated probe. acs.orgnih.govnih.gov Incorporation efficiencies and protein yields can be improved by optimizing expression systems, including the inducible expression of the relevant aminoacyl-tRNA synthetase. acs.orgnih.govnih.gov

The use of isotopically labeled p-methoxyphenylalanine as an NMR-active probe allows researchers to investigate conformational changes and ligand binding events in proteins. acs.orgnih.govnih.gov By analyzing chemical shift changes in ¹H-¹³C and ¹H-¹⁵N HSQC NMR spectra of proteins containing site-specifically incorporated labeled p-methoxyphenylalanine, information about the local environment and interactions at the labeled site can be obtained. acs.orgnih.govnih.gov

Data from studies involving the incorporation of ¹³C/¹⁵N-labeled p-methoxyphenylalanine into FAS-TE have shown that this method is robust and provides valuable insights into protein behavior. acs.orgnih.gov For instance, using relatively small amounts of the labeled unnatural amino acid, sufficient quantities of labeled protein for NMR analysis can be produced. nih.gov

Advanced Radiolabeling Techniques for Astatine-211 Conjugates

Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) of cancers due to its favorable nuclear properties, including a relatively short half-life (7.2 hours) and the emission of high-energy alpha particles with a short tissue range. nih.govoncotarget.comnih.govresearchgate.net The development of robust and efficient methods for conjugating ²¹¹At to targeting vectors, such as small molecules, peptides, and antibodies, is crucial for its application in nuclear medicine. nih.govresearchgate.netnih.govresearchgate.nettechniques-ingenieur.fr

Methoxyphenylalanine derivatives have been explored as candidates for radiolabeling with ²¹¹At. Early investigations into astatine labeling chemistry adapted methods used for radioiodination, focusing on the formation of carbon-halogen bonds. researchgate.nettechniques-ingenieur.fr One historical approach involved electrophilic astatodemercuration of chloromercuric precursors, including phenylalanine derivatives like 4-methoxyphenylalanine. nih.govresearchgate.net While astatination yields could be high (70-95%) using this method, the mercuration step often required stringent conditions for less activated substrates such as phenylalanine derivatives. nih.govresearchgate.net

More advanced techniques have been developed to improve the efficiency and stability of ²¹¹At labeling. These include both electrophilic and nucleophilic substitution reactions. nih.govresearchgate.netnih.govsnmjournals.org For phenylalanine derivatives, nucleophilic astatination of arylboron precursors has shown promise. nih.govsnmjournals.org For example, 4-[²¹¹At]astato-L-phenylalanine has been synthesized from 4-borono-L-phenylalanine using an improved method involving electrophilic At generated with an oxidizing agent. nih.gov This method achieved competitive radiochemical yields and high radiochemical purity. nih.gov

Another nucleophilic approach involves the use of aryliodonium ylides, which has been explored for ²¹¹At radiolabeling in both liquid and solid phases. snmjournals.org This method offers an alternative to electrophilic substitution, which can sometimes be problematic due to the control of unstable ²¹¹At cation species and functional group tolerance issues requiring oxidants. snmjournals.org

The stability of the ²¹¹At-carbon bond in labeled compounds is a critical factor for in vivo applications, as instability can lead to the release of free astatine and off-target accumulation. nih.govnih.govtechniques-ingenieur.fr While some astatinated compounds, like 3-astato-4-methoxyphenylalanine and 4-astatophenylalanine, have shown stability under acidic and alkaline conditions, others like astatotyrosine have exhibited lower stability at higher pH values. researchgate.net Ongoing research continues to focus on developing novel prosthetic groups and labeling approaches to enhance the in vivo stability of ²¹¹At-labeled radiopharmaceuticals. nih.govresearchgate.netnih.gov

Methodological Advances in Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

NMR spectroscopy is a powerful technique for determining the structure, dynamics, and interactions of molecules in solution. The incorporation of methoxyphenylalanine, particularly with isotopic labeling, enhances the applicability of NMR to larger biological systems like proteins.

Site-specific isotopic labeling involves incorporating NMR-active isotopes, such as 13C or 15N, at defined positions within a molecule. This strategy is particularly useful for simplifying complex NMR spectra of large proteins and focusing on specific regions or residues of interest acs.orgnih.govuni-konstanz.deresearchgate.netacs.orgescholarship.orgbitesizebio.com. The genetic encoding of unnatural amino acids, including isotopically labeled p-methoxyphenylalanine (often referred to as 13C-MeOF or 13C/15N-OMePhe), into proteins at specific sites using orthogonal tRNA/aminoacyl-tRNA synthetase pairs has proven effective for this purpose acs.orguni-konstanz.deresearchgate.netacs.orgescholarship.org. This approach allows for the production of milligram quantities of protein suitable for NMR studies and circumvents the need for complete spectral assignment, which can be challenging for large proteins nih.gov.

For instance, 13C-p-methoxyphenylalanine has been site-specifically inserted into the substrate binding region of the cytochrome P450 enzyme CYP119 to monitor the effects of ligand binding using 2D 1H,13C-HSQC NMR nih.govnih.govresearchgate.net. Similarly, 13C/15N-labeled p-methoxyphenylalanine has been incorporated into human fatty acid synthase (FAS-TE) at multiple positions to study conformational changes upon ligand binding acs.orgacs.org. These site-specific labeling strategies provide a means to probe the local environment and dynamics around the incorporated methoxyphenylalanine residue.

Multidimensional NMR techniques, such as 2D 1H,13C-HSQC and 2D 1H,15N-HSQC, are essential for studying protein dynamics at atomic resolution acs.orgescholarship.orgbitesizebio.comresearchgate.netfrontiersin.orgutoronto.ca. By incorporating isotopically labeled methoxyphenylalanine, researchers can utilize these techniques to gain insights into the conformational flexibility and transitions occurring within proteins.

Studies using 2D 1H,13C-HSQC NMR with site-specifically incorporated 13C-p-methoxyphenylalanine in CYP119 have revealed the existence of multiple conformational substates in the ligand-free protein, observed as a doublet resonance signal nih.govnih.govresearchgate.net. This indicates conformational heterogeneity on the NMR timescale. Upon ligand binding, changes in these spectra provide information about shifts in the conformational equilibrium nih.govnih.govresearchgate.net.

Multidimensional NMR provides increased resolution compared to 1D NMR, which is crucial for resolving signals from different nuclei in proteins bitesizebio.comutoronto.ca. By following magnetization pathways through different nuclei (e.g., 1H, 13C, 15N), individual resonances can be assigned, enabling detailed analysis of dynamics bitesizebio.com.

NMR spectroscopy, particularly when combined with site-specific labeling using residues like methoxyphenylalanine, is a powerful tool for elucidating ligand-induced conformational dynamics in proteins escholarship.orgresearchgate.netfrontiersin.orggoogle.com. Changes in chemical shifts and signal intensities in NMR spectra upon ligand binding report on alterations in the electronic environment and conformational state of the labeled residue.

In the case of CYP119 with site-specifically incorporated 13C-p-methoxyphenylalanine, the binding of different ligands (e.g., 4-phenylimidazole (B135205), imidazole (B134444), lauric acid) induces distinct changes in the 2D 1H,13C-HSQC spectra nih.govnih.govresearchgate.net. Binding of a high-affinity inhibitor like 4-phenylimidazole leads to the reduction of initial resonances and the appearance of new signals, suggesting a shift towards ligand-bound conformers and potentially stable intermediates nih.govnih.govresearchgate.net. The binding of a low-affinity inhibitor like imidazole results in significant line broadening, indicative of multiple ligand-bound conformational species in solution researchgate.net. The binding of a high-affinity substrate like lauric acid can shift the equilibrium to a single species, suggesting a direct transition to the active form of the enzyme researchgate.net.

These studies demonstrate how site-specific incorporation of methoxyphenylalanine and subsequent NMR analysis can provide direct physical evidence for ligand-dependent conformational changes and the existence of different conformational substates in solution nih.govnih.govresearchgate.net. The chemical shift changes observed in HSQC spectra upon ligand binding are a common method for identifying binding sites and assessing the impact of ligand binding on conformational exchange acs.orgbitesizebio.com.

Mass Spectrometry for Mechanistic and Structural Investigations

Mass spectrometry (MS) provides crucial information about the molecular weight, elemental composition, and fragmentation pathways of methoxyphenylalanine and its derivatives, as well as peptides and proteins containing this residue.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), is used to determine the accurate mass of a compound, allowing for the precise determination of its elemental composition bitesizebio.comfrontiersin.orgnih.govasm.orgacs.org. This is fundamental for confirming the identity and purity of synthesized methoxyphenylalanine derivatives or peptides incorporating this unnatural amino acid.

HRMS has been used to characterize N-Benzoyl-2-hydroxy-3-methoxyphenylalanine, confirming its molecular formula based on the accurate mass of the protonated molecule [M+H]+ . In protein studies, HRMS can verify the incorporation of unnatural amino acids by detecting the predicted mass shift in the modified protein compared to the wild-type protein nih.gov. For example, whole-protein LC-MS analysis confirmed the incorporation of a single 13C-MeOF residue into CYP119 by showing a mass shift of +31 Daltons nih.gov.

HRMS provides high mass accuracy, which is essential for distinguishing between compounds with very similar nominal masses, including isomeric impurities acs.orgoxfordglobal.com.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides valuable structural information and can be used to investigate fragmentation pathways and gas-phase ion chemistry bitesizebio.comnih.govfrontiersin.orgresearchgate.net.

Studies on protonated phenylalanine derivatives, including 4-methoxyphenylalanine, have utilized tandem MS to explore their dissociation mechanisms frontiersin.orgfrontiersin.org. Collision-induced dissociation (CID) experiments can induce fragmentation, and the analysis of the product ions helps in elucidating the structure of the precursor ion and understanding how it breaks apart frontiersin.orgfrontiersin.org. For example, tandem mass spectra of protonated phenylalanine derivatives show characteristic fragmentation patterns resulting from neutral losses, such as the loss of NH3 frontiersin.orgfrontiersin.org. Further fragmentation of these initial product ions can reveal complex rearrangement reactions, such as hydroxyl transfer and cyclization, occurring in the gas phase frontiersin.orgfrontiersin.org.

MS/MS is a critical tool for structural elucidation and can provide insights into the stability and reactivity of methoxyphenylalanine-containing molecules under vacuum and ionization conditions frontiersin.orgfrontiersin.orgresearchgate.net. Automated tandem mass spectrometric analysis can be used to generate fragmentation pathways for a range of masses nih.gov.

Here is a table summarizing some analytical data points related to methoxyphenylalanine and its derivatives found in the search results:

| Compound/Context | Technique(s) Used | Key Finding/Data Point | Source |

| N-Benzoyl-2-hydroxy-3-methoxyphenylalanine | HRMS (ESI+) | m/z calc. for C₁₇H₁₈NO₅ [M+H]⁺: 316.1184, found: 316.1182 | |

| N-Benzoyl-2-hydroxy-3-methoxyphenylalanine | ¹H NMR (400 MHz, DMSO-d₆) | δ 7.4–7.6 (m, 5H, benzoyl aromatic), 3.8 (s, 3H, OCH₃), 3.2–3.5 (m, 2H, CH₂), 2.9 (dd, 1H, CH) | |

| CYP119 with 13C-p-methoxyphenylalanine (ligand-free) | 2D ¹H,13C-HSQC NMR | Resonance signal represented by a doublet, indicating conformational heterogeneity. | nih.govnih.gov |

| CYP119 with 13C-p-methoxyphenylalanine + 4-phenylimidazole | 2D ¹H,13C-HSQC NMR | Signals from initial resonances reduced, new single or two resonances appear, suggesting ligand-bound conformers. | nih.govnih.gov |

| Protonated Melphalan (phenylalanine derivative) | Tandem MS (CID) | Major fragment ion at m/z 288 (loss of 17 Da, NH₃). Fragment ions at m/z 246 and 244 observed. | frontiersin.orgfrontiersin.org |

| Protonated Phenylalanine Derivatives | Tandem MS, HRMS | Fragmentation involves hydroxyl transfer and cyclization reactions. Accurate mass confirms elemental compositions. | frontiersin.orgfrontiersin.orgfrontiersin.org |

Direct Infusion Biotransformation Mass Spectrometry in Enzyme Screening

Direct Infusion Biotransformation Mass Spectrometry (DiBT-MS) is a high-throughput screening technique that allows for the rapid assessment of enzyme activity by directly analyzing reaction mixtures via mass spectrometry. This approach significantly shortens analysis time and reduces the need for extensive sample preparation and solvent usage compared to traditional methods nih.gov. DiBT-MS is particularly valuable in enzyme evolution studies and the identification of novel biocatalysts nih.gov, researchgate.net.

The DiBT-MS workflow typically involves performing enzymatic reactions in multi-well plates, spotting a small volume of the quenched reaction mixture onto a membrane, and then subjecting the membrane to DiBT-MS analysis nih.gov, researchgate.net. The resulting mass spectra can be used to detect the formation of products or depletion of substrates, providing semi-quantitative information about enzyme activity nih.gov. Heat maps can be generated from the mass spectral data, allowing for the rapid identification of wells containing active enzymes nih.gov, researchgate.net.

This screening workflow has been successfully applied to various enzyme classes, including phenylalanine ammonia (B1221849) lyases (PALs), demonstrating its effectiveness in identifying enzymes with enhanced activity towards specific substrates nih.gov, researchgate.net. While direct studies of Methoxyphenylalanine as a substrate using DiBT-MS were not extensively detailed in the provided snippets, the application of this technique to PALs acting on electron-rich cinnamic acid derivatives, which are structurally related to precursors of Methoxyphenylalanine isomers, highlights its potential for screening enzymes involved in the synthesis or metabolism of Methoxyphenylalanine nih.gov, researchgate.net, frontiersin.org. The ability of DiBT-MS to achieve high sample throughput (around 40 seconds per sample) makes it a powerful tool for screening large enzyme libraries to find variants with desired activity towards Methoxyphenylalanine or its related compounds nih.gov, researchgate.net.

X-ray Crystallography for Molecular and Protein Complex Structure Determination

X-ray crystallography is a fundamental technique used to determine the three-dimensional atomic and molecular structure of a crystal, including proteins and their complexes with small molecules like Methoxyphenylalanine. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can deduce the arrangement of atoms within the molecule or complex. This provides crucial insights into the molecular basis of protein function and interaction.

Research has utilized X-ray crystallography to study protein complexes involving derivatives of phenylalanine, offering insights into how proteins interact with such amino acid structures nih.gov. Notably, the crystal structures of the N-terminal domain (NTD) of ClpC1, a protein from Mycobacterium tuberculosis, in complex with certain natural products have been determined researchgate.net. One such natural product contains β-methoxyphenylalanine researchgate.net. These structures reveal how the methoxyphenylalanine moiety binds within the protein pocket, mimicking hydrophobic regions of unfolded proteins researchgate.net.

Furthermore, the crystal structure of leucyl/phenylalanyl-tRNA-protein transferase from E. coli in complex with puromycin, an analog of aminoacyl-tRNA, has been determined nih.gov. Puromycin contains a p-methoxybenzyl group, structurally related to the side chain of methoxyphenylalanine nih.gov. The structure showed that this p-methoxybenzyl group docks within a deep, hydrophobic pocket in the enzyme, indicating how the enzyme recognizes and binds to amino acid side chains like phenylalanine and leucine (B10760876) nih.gov. These crystallographic studies provide valuable structural information on the binding modes and interactions of methoxyphenylalanine-related structures with target proteins, which is essential for understanding their biological roles and for structure-based drug design nih.gov, stikesbcm.ac.id.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are indispensable tools in chemical and biochemical research for the separation, identification, and purification of compounds, as well as for assessing their purity. These methods exploit the differential partitioning of components in a mixture between a stationary phase and a mobile phase. Various chromatographic modes, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are routinely employed.

In the context of Methoxyphenylalanine, chromatographic techniques are vital for its isolation from synthesis mixtures, purification to obtain a high degree of purity for research applications, and analysis to confirm its identity and assess the presence of impurities. For instance, liquid chromatographic analysis has been used to monitor the completion of reactions involving protected forms of methoxyphenylalanine isomers, such as N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine google.com. Measuring reaction conversions by monitoring substrate depletion using HPLC is a standard practice in enzyme activity assays involving phenylalanine derivatives frontiersin.org.

Enantioselective chromatography, including GC on chiral stationary phases or capillary electrophoresis with chiral additives, is crucial for separating and determining the enantiomeric purity of chiral amino acids like Methoxyphenylalanine uni-tuebingen.de, researchgate.net. This is particularly important as different enantiomers can have distinct biological activities. HPLC coupled with UV detection or mass spectrometry is commonly used for the quantitative determination of amino acids and their metabolites in various matrices researchgate.net. These applications highlight the critical role of chromatography in ensuring the quality and accurate analysis of Methoxyphenylalanine in research studies.

Spectrophotometric Methodologies for Kinetic and Activity Measurements

Spectrophotometric methodologies, particularly UV-Vis spectrophotometry, are widely used for measuring the kinetics of enzymatic reactions and determining enzyme activity by monitoring changes in absorbance over time. This technique is applicable when a substrate or product of the reaction absorbs light in the UV-Vis range.

Enzymes that act on amino acids, such as phenylalanine ammonia lyase (PAL), are often studied using spectrophotometric assays. For example, PAL activity is commonly measured by following the formation of cinnamic acid from L-phenylalanine at a specific wavelength, typically 290 nm, using a UV-Vis spectrophotometer frontiersin.org, researchgate.net. This principle can be extended to study enzymes that catalyze reactions involving Methoxyphenylalanine, provided that the reaction results in a detectable change in UV-Vis absorbance.

Research Applications in Biochemical and Molecular Biology

Role as a Precursor and Building Block in Complex Molecular Synthesis

Synthesis of Peptides and Proteins

Methoxyphenylalanine is utilized in the solid-phase peptide synthesis (SPPS) of peptides, including cyclic peptides. For example, N-Fmoc (2S,3R)-β-methoxy phenylalanine (Fmoc-MeOPhe-OH) has been used in the total synthesis of cyclomarin A, cyclomarin C, and metamarin, which are marine cyclopeptides. nih.govacs.org The synthesis of peptide fragments incorporating methoxyphenylalanine can be straightforward, involving standard coupling reactions. mdpi.com Noncanonical amino acids like methoxyphenylalanine are valuable tools for expanding the chemical functionalities available within proteins and can be incorporated into proteins using biosynthetic methods. caltech.edu Researchers have successfully evolved ribosome variants that facilitate the synthesis of therapeutically relevant peptide drugs using appropriate amino acid analogs. caltech.edu D-(R)-3-(3-chloro-4-methoxyphenyl)alanine, a related compound, is also used in the synthesis of peptides and proteins with tailored properties. lookchem.com

Design and Synthesis of Therapeutically Relevant Analogues

Methoxyphenylalanine derivatives are important intermediates in the synthesis of various pharmaceutical compounds. lookchem.com Its structure can contribute to the bioactivity of novel therapeutic agents, such as analgesics and anti-inflammatory drugs. The compound's ability to interact with molecular targets through hydrogen bonding, involving its hydroxyl and methoxy (B1213986) groups, and the enhanced binding affinity provided by a benzoyl group (in N-Benzoyl-2-hydroxy-3-methoxyphenylalanine) are key to its therapeutic potential. Research indicates that N-Benzoyl-2-hydroxy-3-methoxyphenylalanine may inhibit specific enzymes involved in inflammatory pathways. L-m-methoxyphenylalanine, specifically (S)-2l, is a relevant building block for pharmaceutical synthesis, including antiviral peptides and oxazolidinone antidiabetics. d-nb.info Chemoenzymatic synthesis methods have been developed for producing L-3,4-dimethoxyphenyl-alanine and its analogues, which are of high synthetic value. researchgate.net

Enzymatic Studies and Biocatalytic Applications

Methoxyphenylalanine and its derivatives are valuable probes and substrates in the study of enzyme activity, kinetics, and interactions.

Elucidation of Enzyme Activity and Kinetic Mechanisms

Methoxyphenylalanine is used in biochemical research as a reagent to study enzyme activity and protein interactions, which is crucial for understanding metabolic pathways and drug mechanisms. Noncanonical amino acids like methoxyphenylalanine can be strategically incorporated into proteins to study enzyme function and structure using techniques such as NMR. acs.org For instance, site-specifically inserted 13C-labeled p-methoxyphenylalanine (MeOF) has been used in 2D NMR studies to identify ligand-induced conformational dynamics in cytochrome P450 enzymes, providing direct evidence for the ligand-dependent existence of multiple conformers in solution. researchgate.net This approach allows for more nuanced perturbations to enzyme structure and function compared to standard mutagenesis. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the amination of cinnamic acids to produce phenylalanine analogues, including methoxyphenylalanine. frontiersin.orgfrontiersin.org Studies have investigated the kinetics of these reactions and the factors influencing enzyme activity and substrate specificity. frontiersin.orgfrontiersin.org High-throughput activity assays using p-methoxy-phenylalanine as a model substrate analogue have been developed to screen mutant PAL libraries for improved activity towards non-natural substrates. ubbcluj.ronih.gov

Investigation of Enzyme-Substrate and Enzyme-Inhibitor Interactions

Methoxyphenylalanine derivatives play a role in enzyme inhibition studies, which is vital for developing new therapeutic strategies. The mechanism of action often involves interactions between the compound's functional groups (like hydroxyl and methoxy) and the enzyme's active site through hydrogen bonding, with other groups potentially enhancing binding affinity. Kinetic analysis of enzyme-inhibitor interactions is essential for understanding the molecular basis of inhibition and improving potency and selectivity. stikesbcm.ac.id Noncanonical amino acids can be used to study complex biochemical mechanisms by allowing targeted modifications that probe enzyme-substrate and enzyme-inhibitor interactions. nih.gov Studies on cytochrome P450 enzymes, for example, have utilized labeled methoxyphenylalanine to investigate conformational changes upon ligand binding, providing insights into the mechanisms of enzyme-substrate interaction, including induced-fit and conformational-selection models. researchgate.netnih.gov

Expanding Substrate Scope of Biococatalysts through Directed Evolution and Protein Engineering

Directed evolution and protein engineering are powerful strategies used to modify enzymes, enhancing their catalytic properties or expanding the range of substrates they can act upon. Methoxyphenylalanine isomers have been utilized in studies focused on engineering biocatalysts, particularly phenylalanine ammonia lyases (PALs). PALs naturally catalyze the deamination of phenylalanine to cinnamic acid. Engineering efforts aim to enable PALs to accept non-natural substrates, such as methoxyphenylalanine isomers, for the synthesis of valuable substituted phenylalanines.

Research has shown that directed evolution and rational design can improve the activity and substrate specificity of PALs towards various non-natural substrates, including p-methoxyphenylalanine and m-methoxyphenylalanine. nih.govresearchgate.netd-nb.info For instance, saturation mutagenesis at key residues in enzymes like Petroselinum crispum PAL (PcPAL) has been performed to identify variants with enhanced activity for the ammonia elimination reaction of non-natural substrates like p-methoxyphenylalanine. nih.gov These engineered PALs can efficiently catalyze the asymmetric synthesis of L-m-methoxyphenylalanine from corresponding cinnamic acid derivatives, demonstrating the potential of protein engineering to expand the biocatalytic toolbox for producing valuable phenylalanine analogs. researchgate.netd-nb.info

Applications in Continuous Flow Biotransformations

The application of enzymes in continuous flow systems offers advantages in terms of efficiency, control, and scalability for chemical synthesis. Methoxyphenylalanine derivatives have been involved in studies exploring the use of immobilized enzymes in continuous flow biotransformations. Immobilizing enzymes like PALs onto solid supports allows for their reuse and facilitates continuous processes.

Studies have investigated the sustainable synthesis of L-phenylalanine derivatives, including o-methoxyphenylalanine and p-methoxyphenylalanine, in continuous flow reactors using immobilized PAL enzymes. frontiersin.orgfrontiersin.org This approach enables the biotransformation of methoxy cinnamic acid derivatives into the corresponding methoxyphenylalanines. frontiersin.orgfrontiersin.org Continuous flow systems with immobilized biocatalysts can lead to more efficient use of the enzyme and simpler separation of the product from the reaction mixture, contributing to the cost-effectiveness and environmental friendliness of the process. frontiersin.orgfrontiersin.org

Protein Interaction and Conformational Dynamics Research

Methoxyphenylalanine isomers, particularly in isotopically labeled forms, serve as valuable probes for investigating protein interactions and the dynamic conformational changes that proteins undergo.

Probing Protein-Protein Interactions

Understanding how proteins interact with each other is fundamental to deciphering cellular processes. L-2-Methoxyphenylalanine has been mentioned as a tool utilized in biochemical research to study protein interactions and enzyme functions. chemimpex.com While the specific mechanisms involving methoxyphenylalanine in direct protein-protein interaction studies require further detailed exploration, the incorporation of unnatural amino acids like methoxyphenylalanine into proteins can provide unique spectroscopic handles (e.g., for NMR or fluorescence) to monitor interaction events or changes in local environment upon binding to another protein. acs.orgresearchgate.net

Characterization of Ligand-Binding Induced Conformational Changes in Enzymes

Enzyme function is often coupled with conformational changes induced by ligand binding. Labeled methoxyphenylalanine has been successfully used to study these dynamics. Site-specific incorporation of 13C-labeled p-methoxyphenylalanine (13C-MeOF) into enzymes like cytochrome P450 (CYP119) has allowed researchers to use 2D NMR spectroscopy to examine ligand binding and its contribution to conformational dynamics. researchgate.netnih.govuni-konstanz.de

Studies using this approach have revealed ligand-induced conformational heterogeneity in CYP119. For example, the binding of different ligands resulted in distinct resonance signals in NMR spectra of the labeled enzyme, indicating the presence of multiple conformational species in solution. researchgate.netnih.gov This technique provides direct physical evidence for ligand-dependent conformational changes and can help characterize stable intermediates in the binding pathway. nih.gov

Understanding Allosteric Modulation Mechanisms

Allosteric modulation involves the binding of a molecule at a site distinct from the active site, influencing protein activity or conformation. While the search results did not provide direct examples of methoxyphenylalanine itself acting as an allosteric modulator, the compound N-Benzoyl-2-hydroxy-3-methoxyphenylalanine has been suggested to potentially exert its effects through allosteric modulation of enzymes involved in inflammatory pathways.

More generally, unnatural amino acids like methoxyphenylalanine can be incorporated into proteins to serve as probes for studying allosteric mechanisms. By placing a spectroscopic probe at a specific site, researchers can monitor conformational changes or dynamic events that occur upon binding of an allosteric modulator at a distant site, thereby providing insights into the allosteric mechanism. acs.orgresearchgate.netanu.edu.au Allosteric modulation is a significant mechanism for regulating protein function and is an attractive area for drug discovery. worktribe.comnih.gov

Biosynthetic Pathway Elucidation and Metabolic Research

Methoxyphenylalanine isomers can be relevant in the context of studying amino acid metabolism and related biosynthetic pathways. While phenylalanine is a natural amino acid with well-studied metabolic routes, methoxyphenylalanine, as an analog, can be involved in or used to probe related pathways, particularly those involving modified aromatic amino acids.

3-O-Methyldopa, a related compound (L-4-Hydroxy-3-methoxyphenylalanine), is a significant metabolite of L-DOPA, a drug used in Parkinson's disease treatment. wikipedia.org Its formation involves the methylation of L-DOPA by the enzyme catechol-O-methyltransferase. wikipedia.org This highlights how methoxy-substituted phenylalanine derivatives can be products within metabolic pathways.

In broader metabolic research, unnatural amino acids can be used to investigate enzyme substrate specificity and pathway flux. By introducing methoxyphenylalanine into a biological system or enzymatic reaction, researchers can study if and how it is processed by existing metabolic enzymes, helping to elucidate the substrate scope of these enzymes and the potential for metabolic pathways to handle modified amino acids. Computational methods are also employed to predict xenobiotic metabolism, including the identification of potential metabolites and the elucidation of metabolic pathways. acs.org While direct detailed biosynthetic pathways to methoxyphenylalanine were not explicitly detailed in the search results, research into the metabolism of related aromatic compounds and the engineering of enzymes like PALs contributes to the broader understanding of how such molecules can be synthesized or modified within biological contexts.

Investigation of Natural Biosynthetic Routes involving Methoxyphenylalanine

Methoxyphenylalanine has been identified as an intermediate in the natural biosynthetic pathways of certain secondary metabolites. For instance, p-methoxyphenylalanine is formed during the biosynthesis of paraherquonin, a secondary metabolite produced by fungi in the genus Penicillium. This process involves the methylation of p-hydroxyphenylalanine, which is itself derived from tyrosine. uni-goettingen.de The study of such routes helps to elucidate the enzymatic steps and genetic regulation involved in the production of diverse natural compounds. β-methoxyphenylalanine residues have also been noted in secondary metabolites, and precursor-directed biosynthesis approaches can involve these compounds. nih.gov

While chemical synthesis routes are often employed to obtain methoxyphenylalanine derivatives for research, these synthetic strategies can sometimes mirror or inform the understanding of potential natural pathways or the incorporation of such modified amino acids into complex molecules. For example, the synthesis of (2S,3R)-β-methoxy phenylalanine has been explored as a building block for the total synthesis of cyclomarins and metamarin, which are marine cyclopeptide natural products. ucdavis.edusigmaaldrich.com

Role in Phenylpropanoid Metabolism and Flavonoid Biosynthesis

Phenylalanine is a primary precursor for the phenylpropanoid pathway, a central metabolic route in plants that leads to the synthesis of a wide array of phenolic compounds, including flavonoids. The initial step in this pathway is typically catalyzed by phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid.

While phenylalanine is the canonical starting material, the presence of methoxy groups is a common modification in many downstream phenylpropanoids and flavonoids, influencing their properties and functions. Enzymes like flavonoid O-methyltransferases (OMTs) play a crucial role in introducing methoxy groups into flavonoid structures, affecting their accumulation and biological activities. Although methoxyphenylalanine itself is not typically cited as an intermediate in the core phenylpropanoid pathway initiation from phenylalanine, its structural similarity suggests that methoxylation can occur at different stages of the pathway or on related precursors, leading to methoxylated phenylpropanoids and flavonoids. Research into methoxylated flavones highlights the importance of methylation in enhancing chemical stability and transportability.

Analysis of Metabolite-Enzyme Interactions

Methoxyphenylalanine and its derivatives are utilized in studies investigating the interactions between metabolites and enzymes. These studies can provide insights into enzyme substrate specificity, binding mechanisms, and catalytic activity. For instance, methoxyphenylalanine has been used in conjunction with molecular dynamics simulations to examine substrate and inhibitor binding to enzymes like cytochrome P450 CYP119.

The incorporation of noncanonical amino acids, including p-methoxyphenylalanine (pMeOF), into enzymes such as E. coli nitroreductase has been explored to study and enhance enzymatic activity. By site-specifically incorporating these modified amino acids, researchers can probe the role of specific residues in substrate binding and catalysis, potentially improving catalytic efficiency. Similarly, labeled p-OMePhe (para-methoxyphenylphenylalanine) has been incorporated into proteins for NMR studies to understand ligand binding and conformational changes, offering detailed insights into molecular interactions. Computational methods, including docking and QSAR analyses, are also employed to predict how methoxyphenylalanine derivatives interact with biological targets like receptors and enzymes, providing valuable information for understanding their potential biological effects.

Precursor Roles in Secondary Metabolite Biosynthesis

Beyond being an intermediate in natural biosynthesis, methoxyphenylalanine derivatives serve as valuable precursors or building blocks in the synthesis of various secondary metabolites and related compounds, particularly in medicinal chemistry. As mentioned earlier, β-methoxyphenylalanine is a building block for marine cyclopeptides like cyclomarins and metamarin. ucdavis.edusigmaaldrich.com

Furthermore, L-m-methoxyphenylalanine has been identified as a relevant building block for the synthesis of pharmaceutical compounds, including antiviral peptides and oxazolidinone antidiabetics. This highlights the utility of specific methoxyphenylalanine isomers as chiral synthons for constructing complex molecules with potential therapeutic applications. Precursor-directed biosynthesis is a strategy that can incorporate such modified amino acids into natural product scaffolds. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are critical for understanding how variations in chemical structure influence the biological activity of a compound. Methoxyphenylalanine derivatives are frequently included in SAR investigations to determine the impact of the methoxy group and its position on the phenyl ring, as well as the influence of the phenylalanine backbone, on interactions with biological targets.

Correlation of Molecular Structure with Biological Function

SAR studies involving methoxyphenylalanine derivatives have demonstrated clear correlations between molecular structure and biological function. For example, in studies of non-peptide GPIIb/IIIa antagonists, a 4-methoxyphenylalanine derivative showed potent antagonistic activity. SAR analysis in this series indicated that increasing electron density around the 4-position of the phenyl ring correlated with increased antiplatelet activity, suggesting the involvement of hydrophobic and electrostatic interactions at the binding site.

Similarly, SAR studies of sansalvamide (B1640551) A peptide analogues incorporating a 4'-methoxyphenylalanine moiety have investigated their antitumor activity, demonstrating how this specific modification within a peptide structure impacts its biological effect against cancer cell lines. These studies underscore the importance of the methoxy group and its placement in modulating the activity of biologically relevant molecules. The position and number of methoxy groups on aromatic rings are known to influence interactions with biological targets and physicochemical properties in various compounds.

Design Principles for Enhanced Molecular Recognition and Binding Affinity

Insights gained from SAR studies and investigations into metabolite-enzyme interactions inform the design principles for creating molecules with enhanced molecular recognition and binding affinity. Understanding the nature of the interactions, such as hydrogen bonding, hydrophobic effects, and electrostatic interactions, that occur between methoxyphenylalanine derivatives and their biological targets is crucial.

For instance, the observation of favorable substrate orientation for p-MeO-phenylalanine in the active site of engineered PAL variants, supported by molecular docking studies, provides structural insights that can guide the design of enzymes with altered substrate specificity or improved catalytic efficiency towards specific non-natural amino acids. The ability to incorporate noncanonical amino acids like p-methoxyphenylalanine into proteins allows for the engineering of proteins with tailored properties, including enhanced binding affinity or altered catalytic function, by exploring the effects of these modifications on protein structure and interaction with ligands. These efforts contribute to a deeper understanding of molecular recognition and facilitate the rational design of biomolecules and small molecules with desired biological activities.

Neuroscience Research Applications

Methoxyphenylalanine isomers have garnered attention in neuroscience research due to their potential interactions with neurotransmitter systems and relevance in models of neurological conditions.

Research indicates that certain methoxyphenylalanine isomers can influence neurotransmitter levels and regulate brain function. For instance, 3-methoxy-L-phenylalanine has been studied for its potential ability to modulate neurotransmitter levels. americanelements.comuni.lu This isomer is also being explored for its impact on dopamine (B1211576) metabolism. uni.lu Similarly, 3-O-Methyl-L-DOPA, a related compound (3-methoxytyrosine), is a major metabolite of L-DOPA, a precursor to dopamine, and is believed to support dopamine production and regulation, potentially influencing mood and cognitive function. nih.gov It may also affect the synthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine, which are crucial for stress response, focus, and alertness. nih.gov Studies on D-2-Methoxyphenylalanine have also shown promise in relation to neurotransmitter modulation. wikipedia.orgfishersci.be The concentration of phenylalanine itself can impact brain function by influencing dopamine synthesis.

Methoxyphenylalanine isomers are investigated within the context of neurodegenerative diseases, particularly Parkinson's disease. 3-methoxy-L-phenylalanine is being explored for its potential applications in understanding the mechanisms of diseases like Parkinson's and schizophrenia. uni.lu It is also being researched for potential therapeutic applications in Parkinson's disease and other neurodegenerative conditions. americanelements.com 3-O-Methyldopa, a metabolite of L-DOPA used in Parkinson's treatment, accumulates in the plasma and brain of patients with chronic L-DOPA therapy. nih.gov 4-Methoxy-L-phenylalanine has also been studied for potential therapeutic applications in neurodegenerative disorders.

The influence of methoxyphenylalanine isomers on neurotransmitter systems extends to the investigation of their roles in regulating brain function. 3-methoxy-L-phenylalanine has been noted for its ability to regulate brain function. americanelements.comuni.lu The related compound, 3-O-Methyl-L-Tyrosine, may contribute to improved cognitive functions, including focus, attention, and memory, as well as mood regulation, through its effects on dopamine and neurotransmitter pathways. nih.gov Research on age-related changes in dopamine synthesis in the brain also provides context for how alterations in amino acid metabolism, potentially involving methoxyphenylalanine isomers, could impact brain function.

In the study of memory fixation, O-methyltyrosine (methoxyphenylalanine) has been utilized as a research tool. In experiments investigating memory fixation in goldfish, the injection of O-methyltyrosine did not disrupt memory, unlike other substances tested, indicating its specific effects or lack thereof in this biological process.

Herbicide Analogue Development and Mode of Action Research

Methoxyphenylalanine isomers and their derivatives have been explored in the development of herbicide analogues and the study of their modes of action. The phytotoxicity of naturally occurring amino acids like m-tyrosine has inspired the synthesis of methoxyphenylalanine analogues. Research in this area aims to develop new herbicidal compounds with novel modes of action to address the evolution of herbicide resistance in weeds. One proposed mode of action for certain analogues involves the misincorporation of the methoxyphenylalanine derivative into proteins, leading to a loss of cell viability. Studies on enzymes like phenylalanine ammonia-lyase (PAL), which act on phenylalanine and its derivatives, can also provide insights into potential mechanisms of action or detoxification pathways relevant to herbicide development.

Theoretical and Computational Studies in Methoxyphenylalanine Research

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic structure and properties of molecules, providing insights into reaction mechanisms. DFT has been applied to study the mechanisms of enzymes involved in the metabolism of phenylalanine derivatives, such as phenylalanine hydroxylase (PAH). Studies utilizing DFT have explored aspects of the PAH reaction mechanism, including the coordination of dioxygen to the metal center and the role of the tetrahydrobiopterin (B1682763) cofactor in oxygen activation researchgate.net. Preliminary results from DFT studies on the coordination of dioxygen to a structural model of PAH have been reported, comparing these with existing computational and experimental data to discuss implications for the reaction mechanism researchgate.net. Particular attention has been paid to the binding mode of dioxygen and the iron-cofactor distance researchgate.net.

DFT calculations have also been employed to investigate the fragmentation reactions of protonated phenylalanine derivatives in the gas phase. These studies aim to elucidate the mechanisms of sequential loss of small molecules like NH₃ and CH₂CO frontiersin.orgnih.gov. For instance, DFT calculations were carried out to investigate the mechanism of fragmentation reactions in protonated phenylalanine derivatives, suggesting that a hydroxyl transfer mechanism was more favorable than cyclization reactions from a thermodynamic point of view frontiersin.orgnih.gov. The relative energies of structures with different protonation sites were optimized using DFT frontiersin.orgnih.gov.

While specific DFT studies solely focused on the reaction mechanisms of methoxyphenylalanine itself are less extensively documented in the provided search results, the application of DFT to related phenylalanine derivatives and the enzymes that interact with them demonstrates its potential for elucidating the chemical transformations involving methoxyphenylalanine. This includes understanding potential metabolic pathways or reactions in which methoxyphenylalanine might participate.

Homology Modeling in Protein Structure Prediction and Engineering

Homology modeling, also known as comparative modeling, is a widely used computational technique for predicting the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a related protein (template) medcraveonline.comnih.govisroset.orgresearchgate.net. This method is based on the principle that protein structure is more conserved than amino acid sequence during evolution nih.govresearchgate.net.

The process typically involves identifying homologous proteins with known structures, aligning the target sequence with the template sequence, building the model based on the alignment, and finally assessing and refining the predicted structure nih.gov. Homology modeling is particularly valuable when experimental structures are not available, which is the case for a vast number of protein sequences nih.govresearchgate.net.

Homology models provide crucial information about the spatial arrangement of residues, including those in the active site, which is essential for understanding protein function and for applications like structure-based drug design and protein engineering isroset.orgresearchgate.net. Homology modeling can be used to predict the structures of enzymes that might interact with methoxyphenylalanine, such as aminoacyl-tRNA synthetases responsible for incorporating amino acids into proteins or enzymes involved in its metabolic processing. The accuracy of homology models depends on the sequence identity between the target and template, with higher identity generally leading to more reliable predictions nih.govisroset.org.

Computational Modeling for Biocatalyst Design and Optimization

Computational modeling plays a vital role in the design and optimization of biocatalysts, particularly enzymes, for various chemical transformations, including the synthesis of non-natural amino acids like substituted phenylalanines. Rational design and computational approaches allow researchers to predict the effects of mutations on enzyme activity, selectivity, and stability, guiding experimental engineering efforts researchgate.netiyte.edu.trnih.gov.

Computational enzyme design can enable high-throughput analysis to identify promising enzyme candidates and explore a larger design space than experimental approaches alone udel.edu. This can lead to the identification of enzyme variants with novel functions or improved properties udel.edu. Computational tools are used to design and select structures with desired properties, utilizing information from known 3D structures, active site residues, and substrate recognition sites iyte.edu.tr.

Studies on phenylalanine ammonia-lyases (PALs), enzymes that can catalyze the stereoselective synthesis of non-natural phenylalanines, demonstrate the application of computational modeling in biocatalyst design researchgate.net. Rational design approaches, often guided by computational analysis, have been used to engineer PALs with tailored activity towards challenging substrates researchgate.net. Computational results can support the occurrence of steric hindrance, explaining the lack of activity towards certain substrates researchgate.net. Computational modeling, guided by local repacking analysis, has also been used to identify potential allosteric sites in enzymes to aid rational amino acid substitution nih.gov.

Computational modeling can be applied to design and optimize enzymes for the synthesis or modification of methoxyphenylalanine, potentially leading to more efficient and selective biocatalytic routes.

Bioinformatic Approaches in Enzyme Discovery and Engineering

Bioinformatic approaches are increasingly integrated into enzyme discovery and engineering pipelines. These methods utilize computational tools and databases to analyze biological data, such as protein sequences and structures, to identify potential enzymes with desired activities and to guide protein engineering efforts nih.govnih.gov.

Bioinformatics can aid in the identification of homologous enzymes from diverse organisms that may possess novel or improved catalytic properties nih.gov. Structure-based bioinformatic analysis can be used to identify functionally similar enzymes nih.gov. Machine learning models, trained on protein sequence and activity data, are also being explored to predict enzyme fitness and navigate protein-fitness landscapes, accelerating the enzyme engineering process nih.gov.

These approaches are valuable for exploring the vast natural diversity of enzymes and identifying starting points for engineering projects. For example, bioinformatic analysis can help in the discovery of enzymes capable of synthesizing or modifying methoxyphenylalanine or its precursors. By analyzing sequence and structural data, bioinformatics can provide insights into the key residues responsible for substrate specificity and catalytic activity, informing rational design strategies. The identification of zymophores, structural features associated with enzymatic activity, can also enable the discovery of novel enzymes nih.gov.

Emerging Research Directions and Future Perspectives

Integration of Advanced Bioinformatic and Computational Methodologies

The application of sophisticated computational and bioinformatic tools is set to revolutionize the study of methoxyphenylalanine and its derivatives. These methodologies offer powerful means to predict molecular behavior, design novel applications, and interpret complex experimental data.

Molecular Docking and Dynamics Simulations: Computational docking studies are being employed to predict the binding affinities and modes of interaction between methoxyphenylalanine-containing peptides or small molecules and their biological targets, such as enzymes and receptors. mdpi.comresearchgate.net For instance, in silico docking can elucidate how the methoxy (B1213986) group influences binding within a protein's active site, guiding the design of more potent and selective inhibitors or agonists. mdpi.com Molecular dynamics simulations further allow researchers to model the conformational changes and stability of proteins upon the incorporation of methoxyphenylalanine, providing insights into its effects on protein structure and function. researchgate.net

Quantum Mechanical Calculations: Quantum computational investigations are utilized to understand the electronic properties of methoxyphenylalanine and related compounds. mdpi.com These studies can predict spectroscopic characteristics, chemical reactivity, and the nature of non-covalent interactions, which are crucial for understanding its behavior in biological systems.

Predictive ADME Analysis: In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are becoming indispensable in the early stages of drug discovery. mdpi.com By computationally screening methoxyphenylalanine derivatives, researchers can forecast their pharmacokinetic profiles, helping to prioritize candidates with favorable drug-like properties for further experimental validation.

| Methodology | Application | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting binding of methoxyphenylalanine-containing ligands to protein targets. mdpi.com | Binding affinity, interaction modes, lead optimization. |

| Molecular Dynamics | Simulating the behavior of proteins incorporating methoxyphenylalanine. researchgate.net | Protein stability, conformational changes, functional effects. |

| Quantum Mechanics | Calculating electronic structure and properties. mdpi.com | Reactivity, spectroscopic properties, intermolecular forces. |

| In Silico ADME | Predicting pharmacokinetic properties of derivatives. mdpi.com | Drug-likeness, bioavailability, metabolic stability. |

Development of Novel Biocatalytic Systems for Sustainable Synthesis

The chemical synthesis of specific enantiomers of amino acids like methoxyphenylalanine can be complex and environmentally taxing. Consequently, there is a significant push towards developing sustainable biocatalytic methods that leverage the efficiency and selectivity of enzymes.

Enzymatic Cascade Reactions: Researchers are designing multi-enzyme cascade reactions to produce L-phenylalanine derivatives in a single pot from simple, inexpensive starting materials. biorxiv.orgresearchgate.net These biocatalytic cascades offer high yields and enantioselectivity under mild, aqueous conditions, presenting a green alternative to traditional organic synthesis. biorxiv.org The broad substrate specificity of certain enzymes, such as transaldolases and aminotransferases, can be exploited for the synthesis of a diverse range of non-standard amino acids, including methoxyphenylalanine. biorxiv.org

Engineered Enzymes: Directed evolution and structure-guided protein engineering are being used to create novel biocatalysts with enhanced activity, stability, and specificity for the synthesis of compounds like L-homophenylalanine, a close structural analog. researchgate.netnih.govnih.govnih.gov By modifying the active site of enzymes like phenylalanine dehydrogenase, scientists can improve their catalytic efficiency towards non-native substrates, paving the way for the efficient production of methoxyphenylalanine. nih.gov These engineered enzymes are central to developing economically viable and sustainable industrial-scale production processes. nih.govresearchgate.net

| Approach | Key Enzymes/Systems | Advantages | Reference |

|---|---|---|---|

| One-Pot Cascade Synthesis | L-threonine transaldolase, phenylserine (B13813050) dehydratase, aminotransferase | High yield, mild conditions, reduced waste, diverse derivatives. | biorxiv.org |

| Structure-Guided Engineering | Phenylalanine Dehydrogenase (PDH) | Improved catalytic efficiency, enhanced substrate specificity, cost-effective production. | nih.gov |

| Whole-Cell Biocatalysis | Engineered E. coli strains | Cost-effective, exploits cellular machinery for cofactor regeneration. | researchgate.net |

Exploration of New Methodologies for Protein Engineering and Functionalization